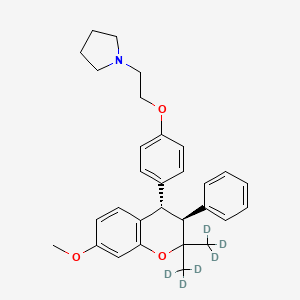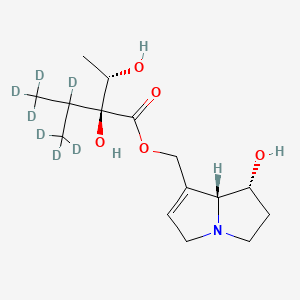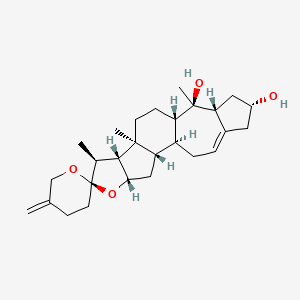
Bufospirostenin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bufospirostenin A is a complex steroidal compound first isolated from the venom of the Chinese toad, Bufo bufo gargarizans. It is notable for its unique [5-7-6-5-5-6] hexacyclic framework, which includes a distinctive spiroketal structure. This compound has garnered significant interest due to its potential biological activities, particularly its ability to inhibit the sodium-potassium ATPase enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of Bufospirostenin A involves several key steps, including the use of a Pauson-Khand reaction to construct the core tetracyclic skeleton. The synthesis begins with a readily available steroidal lactone, which undergoes a series of transformations, including a photosantonin rearrangement and a Wagner-Meerwein rearrangement, to form the desired hexacyclic structure . The final steps involve oxidation, reduction, and cyclization reactions to complete the synthesis .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the compound is obtained through laboratory-scale synthesis or extraction from natural sources .
Analyse Chemischer Reaktionen
Types of Reactions
Bufospirostenin A undergoes various chemical reactions, including:
Oxidation: Utilizes oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Involves reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Replaces one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophiles like halides or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Bufospirostenin A has several scientific research applications:
Chemistry: Used as a model compound for studying complex steroidal structures and synthetic methodologies.
Biology: Investigated for its role in inhibiting the sodium-potassium ATPase enzyme, which is crucial for cellular ion balance.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, particularly in the context of traditional Chinese medicine.
Wirkmechanismus
Bufospirostenin A exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This enzyme is responsible for maintaining the electrochemical gradient across cell membranes, which is essential for various cellular processes. By inhibiting this enzyme, this compound disrupts ion balance, leading to potential therapeutic effects such as reduced inflammation and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Bufospirostenin A is unique due to its [5-7-6-5-5-6] hexacyclic framework. Similar compounds include:
Bufogargarizin A: Another steroid isolated from Bufo bufo gargarizans, but with a different ring system ([7-5-6-5]).
Ophiopogonol A: A steroid with a similar spiroketal structure but different biological activities.
Gibbosterol A: Another complex steroid with a different ring system and biological properties.
This compound stands out due to its unique structure and potent biological activities, making it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C27H40O4 |
|---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.014,18]icos-18-ene-6,2'-oxane]-13,16-diol |
InChI |
InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)13-22-19-6-5-17-11-18(28)12-21(17)26(4,29)20(19)8-9-25(22,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3/t16-,18+,19+,20-,21+,22-,23-,24-,25-,26+,27+/m0/s1 |
InChI-Schlüssel |
LANURVLXXUHGAU-REBNKZOFSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5C[C@H](C[C@H]5[C@]4(C)O)O)C)O[C@]16CCC(=C)CO6 |
Kanonische SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5CC(CC5C4(C)O)O)C)OC16CCC(=C)CO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


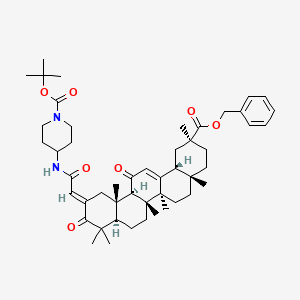
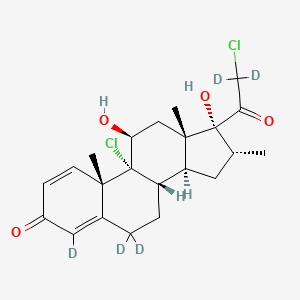
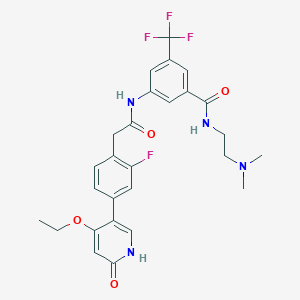

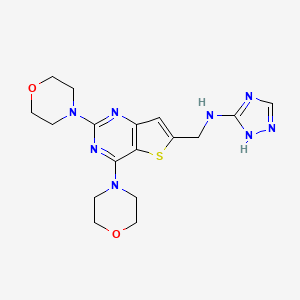

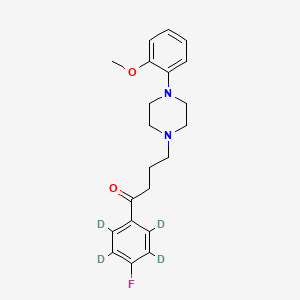
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)

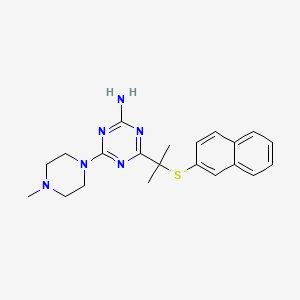
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)

